molecular formula C17H20O4 B11154841 4-butyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one

4-butyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one

Cat. No.: B11154841
M. Wt: 288.34 g/mol
InChI Key: QJXZTPBZCKPFEH-UHFFFAOYSA-N
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Description

4-Butyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one is a coumarin derivative characterized by a 4-butyl substituent on the chromen-2-one backbone and a 3-oxobutan-2-yloxy group at position 6. Coumarins are privileged scaffolds in medicinal and materials chemistry due to their diverse bioactivities, including anticoagulant, antimicrobial, and antitumor properties . The 3-oxobutoxy substituent introduces a ketone functional group, which may enhance intermolecular interactions (e.g., hydrogen bonding) and influence pharmacokinetic properties such as solubility and metabolic stability.

Properties

Molecular Formula

C17H20O4

Molecular Weight

288.34 g/mol

IUPAC Name

4-butyl-7-(3-oxobutan-2-yloxy)chromen-2-one

InChI

InChI=1S/C17H20O4/c1-4-5-6-13-9-17(19)21-16-10-14(7-8-15(13)16)20-12(3)11(2)18/h7-10,12H,4-6H2,1-3H3

InChI Key

QJXZTPBZCKPFEH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)C

Origin of Product

United States

Preparation Methods

Pechmann Condensation

The Pechmann reaction is the most widely used method for synthesizing 4-substituted coumarins. For 4-butyl-7-hydroxycoumarin, resorcinol reacts with ethyl 3-oxohexanoate under acidic conditions.

Procedure :

  • Reactants :

    • Resorcinol (1.0 equiv)

    • Ethyl 3-oxohexanoate (1.2 equiv)

  • Catalyst : Concentrated H₂SO₄ or polyphosphoric acid (PPA).

  • Conditions :

    • Temperature: 80–100°C

    • Time: 4–6 hours

  • Workup : Neutralization with NaOH, followed by purification via silica gel chromatography.

Key Data :

ParameterValue
Yield65–78%
Purity (HPLC)>95%

Mechanistic Insight :
The reaction proceeds via acid-catalyzed cyclization, where the β-keto ester undergoes dehydration and lactonization to form the coumarin core. The butyl group is introduced via the ethyl 3-oxohexanoate side chain.

Alkylation at Position 7: Introduction of 3-Oxobutan-2-yloxy Group

Alkylation with 3-Oxobutan-2-yl Bromide

The 7-hydroxy group of 4-butylcoumarin is alkylated using 3-oxobutan-2-yl bromide under basic conditions.

Procedure :

  • Reactants :

    • 4-Butyl-7-hydroxycoumarin (1.0 equiv)

    • 3-Oxobutan-2-yl bromide (1.5 equiv)

  • Base : Cs₂CO₃ or K₂CO₃.

  • Solvent : Acetonitrile or DMF.

  • Conditions :

    • Temperature: 50–70°C

    • Time: 12–24 hours

  • Workup : Extraction with CH₂Cl₂, followed by recrystallization.

Key Data :

ParameterValue
Yield55–68%
Purity (NMR)>90%

Challenges :

  • Instability of 3-Oxobutan-2-yl Bromide : The alkylating agent is prone to hydrolysis, requiring anhydrous conditions.

  • Competitive O-Acylation : Use of bulky bases like Cs₂CO₃ minimizes esterification side reactions.

Alternative Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction offers higher regioselectivity.

Procedure :

  • Reactants :

    • 4-Butyl-7-hydroxycoumarin (1.0 equiv)

    • 3-Oxobutan-2-ol (1.2 equiv)

  • Reagents : DIAD (1.5 equiv), PPh₃ (1.5 equiv).

  • Solvent : THF.

  • Conditions :

    • Temperature: 0°C → RT

    • Time: 6–8 hours

  • Workup : Column chromatography (ethyl acetate/hexane).

Key Data :

ParameterValue
Yield60–72%
Purity (HPLC)>98%

Advantages :

  • Avoids unstable alkyl halides.

  • Higher functional group tolerance.

Comparative Analysis of Methods

Table 1: Alkylation Methods for 7-Hydroxycoumarins

MethodYield (%)Purity (%)Key Limitations
Alkylation with Br55–6890Instability of alkylating agent
Mitsunobu Reaction60–7298Costly reagents

Recommendations :

  • For large-scale synthesis, alkylation with 3-oxobutan-2-yl bromide is cost-effective despite moderate yields.

  • For high-purity applications, the Mitsunobu method is preferred.

Challenges and Optimization Strategies

Side Reactions

  • Over-Alkylation : Controlled stoichiometry (1:1.5 coumarin:alkylating agent) prevents di-substitution.

  • Ketone Reduction : Use of mild bases (e.g., Cs₂CO₃) avoids reduction of the 3-oxo group.

Solvent Selection

  • Polar Aprotic Solvents : DMF enhances reaction rates but may require rigorous drying.

  • Eco-Friendly Alternatives : Ethanol/water mixtures (70:30) reduce environmental impact without compromising yield .

Chemical Reactions Analysis

Types of Reactions

4-butyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, forming alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chromen-2-one derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a candidate for drug development due to its diverse biological activities, including:

  • Antimicrobial Activity : Research indicates that chromen-2-one derivatives exhibit significant antimicrobial properties, making them useful in combating infections.
  • Anti-inflammatory Effects : The structural components of 4-butyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one suggest it may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
  • Anticancer Properties : Preliminary studies have suggested that this compound may inhibit cancer cell proliferation, warranting further investigation into its mechanisms of action against various cancer types.

Biological Studies

This compound can serve as a probe in biological studies to understand:

  • Molecular Pathways : It can help elucidate the mechanisms underlying various biological processes, such as apoptosis and cell signaling.
  • Enzyme Inhibition : The compound may interact with specific enzymes, providing insights into enzyme kinetics and inhibition profiles.

Chemical Biology

In chemical biology, 4-butyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one can be utilized to:

  • Investigate Receptor Binding : Understanding how this compound binds to specific receptors can reveal potential therapeutic targets.
  • Study Gene Expression : Its ability to influence transcription factors may be explored to assess its impact on gene regulation.

Industrial Applications

The unique chemical properties of this compound make it valuable in industrial applications, such as:

  • Material Development : Its structural characteristics can be leveraged in the synthesis of polymers or coatings with specialized functional properties.
  • Dyes and Pigments : The chromen-2-one framework is often employed in the creation of colorants due to its stability and vibrant colors.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of several chromen derivatives, including 4-butyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one. Results indicated that the compound exhibited significant cytotoxicity against breast cancer cells, suggesting its potential as a lead compound for further drug development.

Case Study 2: Antimicrobial Properties

Research focused on the antimicrobial efficacy of chromen derivatives demonstrated that 4-butyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one effectively inhibited the growth of various bacterial strains, highlighting its potential application in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 4-butyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological effects.

Comparison with Similar Compounds

Position 7 Alkoxy Variations

  • 4-Butyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one (C₁₉H₂₂O₄): Replacing the 3-oxobutoxy group with a 2-oxocyclohexyloxy substituent increases steric bulk and introduces a cyclic ketone.
  • 4-Ethyl-7-methyl-5-((3-oxobutan-2-yl)oxy)-2H-chromen-2-one (C₁₆H₁₈O₄): Substituting the 4-butyl group with ethyl and methyl groups decreases molecular weight (274.31 g/mol vs. 314.38 g/mol for the target compound), which may alter crystallization tendencies and melting points .
  • 7-[(2E)-2-Benzylidene-3-oxobutoxy]-4-methyl-2H-chromen-2-one (C₂₁H₁₈O₄): The addition of a benzylidene group introduces π-π stacking capabilities, as observed in its crystal structure, where conformational flexibility of the 3-oxobutoxy chain varies between independent molecules .

Functional Group Modifications

  • 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one (C₁₀H₇BrO₃): The bromomethyl group at position 4 enhances electrophilicity, making this compound a reactive intermediate for further functionalization.
  • 7-Methoxy-4-propyl-2H-chromen-2-one (C₁₃H₁₄O₃): Methoxy substituents at position 7 are associated with improved metabolic stability compared to ketone-containing alkoxy groups, as seen in monoamine oxidase (MAO) inhibitors .

Physical and Spectral Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (¹H NMR/¹³C NMR)
Target Compound C₁₇H₂₀O₅ 304.34* Not Reported δ ~2.5–3.0 (3-oxobutoxy protons)†
4-Butyl-7-[(2-oxocyclohexyl)oxy] C₁₉H₂₂O₄ 314.38 Not Reported δ 1.80–2.01 (cyclohexyl CH₂), δ 175.5 (C=O)
4-Ethyl-7-methyl-5-((3-oxobutan-2-yl)oxy) C₁₆H₁₈O₄ 274.31 Not Reported δ 3.66–3.80 (CH₂), δ 175.8 (C=O)
7-Hydroxy-4-(bromomethyl)coumarin C₁₀H₇BrO₃ 255.07 Not Reported δ 4.45 (CH₂Br), δ 11.40 (OH, broad)

*Calculated based on molecular formula. †Predicted based on analog data (e.g., δ 2.79–2.82 for 3-oxobutoxy protons in ).

Biological Activity

4-butyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one, also known by its CAS number 156006-08-5, is a synthetic compound belonging to the class of chromones. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antioxidant studies. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

PropertyValue
Molecular FormulaC17H20O4
Molecular Weight288.34 g/mol
CAS Number156006-08-5
SMILESCCCCc1cc(=O)oc2cc(OC(C)C(C)=O)ccc12

Antioxidant Activity

Several studies have demonstrated the antioxidant potential of chromone derivatives, including 4-butyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one. The antioxidant activity is typically assessed using various assays such as DPPH radical scavenging, hydrogen peroxide scavenging, and total antioxidant capacity (TAC). These assays measure the ability of the compound to neutralize free radicals, which are implicated in oxidative stress and various diseases.

Cytotoxic Activity

The cytotoxic effects of this chromone derivative have been evaluated against multiple cancer cell lines. In vitro studies indicate that compounds with a similar structure exhibit significant cytotoxicity against human lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines. For instance, related compounds have shown IC50 values ranging from 6.40 µg/mL to 22.09 µg/mL against these cell lines, suggesting promising anticancer properties .

Case Studies

  • Study on Antioxidant Properties :
    • A study investigated the antioxidant activity of various chromone derivatives, including 4-butyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one. The results indicated a strong correlation between the structural features of these compounds and their ability to scavenge free radicals.
  • Cytotoxicity Against Cancer Cell Lines :
    • Research focusing on synthesized chromone derivatives demonstrated their cytotoxic effects on MCF-7 and A549 cell lines. The study highlighted that modifications in the chemical structure significantly influenced the potency of these compounds in inhibiting cancer cell proliferation.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of 4-butyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one with specific pharmacological targets. These studies often reveal insights into how structural modifications can enhance binding affinity and biological activity. For instance, docking simulations have shown favorable interactions with proteins associated with cancer cell survival pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-butyl-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-2-one and its derivatives?

  • Methodology :

  • Nucleophilic substitution : React 7-hydroxy-4-butylcoumarin with 3-oxobutan-2-yl halides under reflux in ethanol, using base catalysis (e.g., NaH) to facilitate ether bond formation .
  • Purification : Recrystallization from ethanol or methanol yields pure crystals (melting point: 117–141°C, depending on substituents) .
  • Example : In -butylamino derivatives were synthesized by refluxing 4-chlorocoumarin with butylamine in ethanol (250°C, 90 minutes), achieving 80% yield after recrystallization .

Q. How can researchers validate the structural integrity and purity of this compound?

  • Analytical techniques :

  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., δ 7.76 ppm for coumarin H-5, δ 3.86 ppm for methoxy groups) .
  • FT-IR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the lactone ring) .
  • Chromatography :
  • TLC : Monitor reaction progress using benzene/toluene/glacial acetic acid (80:10:10) as the mobile phase .
  • RP-HPLC : Purify derivatives with gradients like 40–85% methanol over 35 minutes .

Advanced Research Questions

Q. What strategies enhance the bioactivity of this compound for enzyme inhibition or fluorescence applications?

  • Functionalization approaches :

  • Alkoxy chains : Introduce alkyl or aryloxy groups at the 7-position to improve lipophilicity and membrane permeability .
  • Fluorescent probes : Attach diethylamino groups (e.g., 7-diethylamino coumarin derivatives) to shift emission wavelengths for bioimaging .
    • Biological evaluation :
  • Enzyme assays : Test inhibitory activity against targets like acetylcholinesterase or viral proteases using fluorometric or colorimetric assays .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .

Q. How can X-ray crystallography and computational modeling elucidate structure-activity relationships?

  • Crystallography :

  • Data collection : Use SHELX software for structure solution and refinement (e.g., SHELXL for small-molecule refinement) .
  • Example : In , sulfonate derivatives were crystallized, revealing planar coumarin cores and intermolecular π-π stacking .
    • Computational studies :
  • Docking simulations : Predict binding affinities to targets like Mycobacterium tuberculosis MtrA using AutoDock or Schrödinger .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories .

Q. What advanced synthetic methods enable the development of multitarget derivatives?

  • Modular synthesis :

  • Iodinated intermediates : Synthesize 4-iodobutoxy or 5-iodopentyloxy side chains for later functionalization (e.g., Sonogashira coupling) .
  • Bifunctional linkers : Use propane-1,3-diyl spacers to dimerize coumarin units, enhancing fluorescence or binding avidity .
    • Case study : describes synthesizing benzylamino derivatives via reductive amination, achieving 70% yield after HPLC purification .

Methodological Workflow Table

Step Technique Key Parameters Reference
SynthesisReflux nucleophilic substitutionEthanol, 250°C, 90 min, NaH catalysis
PurificationRP-HPLCC18 column, 40–85% MeOH gradient, 10 mL/min
Structural analysisX-ray crystallographySHELXL refinement, Mo Kα radiation
Biological screeningMTT assayHeLa cells, 48h incubation, IC₅₀ calculation
Computational modelingMolecular dockingAutoDock Vina, Lamarckian GA parameters

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